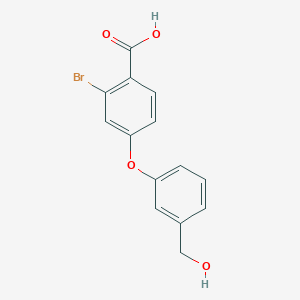
2-Bromo-4-(3-(hydroxymethyl)phenoxy)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-4-(3-(hydroxymethyl)phenoxy)benzoic acid is an organic compound that belongs to the class of benzoic acids It features a bromine atom and a hydroxymethyl group attached to a phenoxybenzoic acid core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-(3-(hydroxymethyl)phenoxy)benzoic acid typically involves the following steps:
Phenoxy Substitution: The phenoxy group can be introduced through a nucleophilic aromatic substitution reaction, where a phenol derivative reacts with a halogenated benzoic acid.
Hydroxymethylation: The hydroxymethyl group can be introduced via a hydroxymethylation reaction, often using formaldehyde and a base.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and substitution reactions, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of these processes.
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-4-(3-(hydroxymethyl)phenoxy)benzoic acid can undergo various chemical reactions, including:
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Amines, thiols, palladium catalysts
Major Products Formed
Oxidation: 2-Bromo-4-(3-(carboxy)phenoxy)benzoic acid
Reduction: 4-(3-(hydroxymethyl)phenoxy)benzoic acid
Substitution: Various substituted derivatives depending on the nucleophile used
Aplicaciones Científicas De Investigación
2-Bromo-4-(3-(hydroxymethyl)phenoxy)benzoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It can be used in the study of enzyme inhibition and as a ligand in biochemical assays.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 2-Bromo-4-(3-(hydroxymethyl)phenoxy)benzoic acid involves its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity . The pathways involved can include inhibition of metabolic processes or disruption of cellular signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
4-(Bromomethyl)benzoic acid: Similar in structure but lacks the phenoxy and hydroxymethyl groups.
2-Bromo-4-(hydroxymethyl)benzoic acid: Similar but lacks the phenoxy group.
4-(3-(Hydroxymethyl)phenoxy)benzoic acid: Similar but lacks the bromine atom.
Uniqueness
2-Bromo-4-(3-(hydroxymethyl)phenoxy)benzoic acid is unique due to the presence of both the bromine atom and the hydroxymethyl group attached to the phenoxybenzoic acid core. This combination of functional groups imparts specific chemical reactivity and potential biological activity that distinguishes it from similar compounds .
Propiedades
Fórmula molecular |
C14H11BrO4 |
|---|---|
Peso molecular |
323.14 g/mol |
Nombre IUPAC |
2-bromo-4-[3-(hydroxymethyl)phenoxy]benzoic acid |
InChI |
InChI=1S/C14H11BrO4/c15-13-7-11(4-5-12(13)14(17)18)19-10-3-1-2-9(6-10)8-16/h1-7,16H,8H2,(H,17,18) |
Clave InChI |
IGZUIBDLLGZWOU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)OC2=CC(=C(C=C2)C(=O)O)Br)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


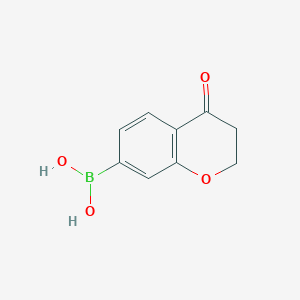

![(1R)-1-Phenyl-3-azabicyclo[3.1.0]hexane hydrochloride](/img/structure/B12967310.png)
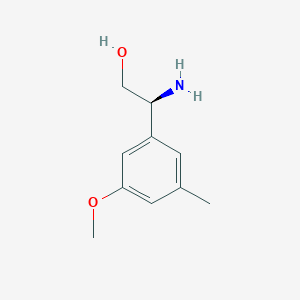


![4-Chloro-2-methylthieno[3,2-d]pyrimidine-6-carbonitrile](/img/structure/B12967336.png)

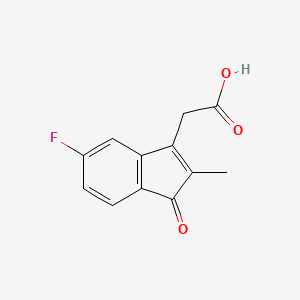
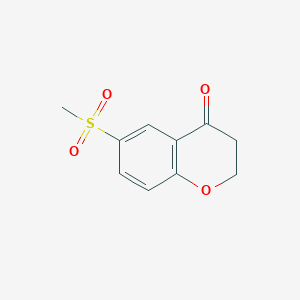
![2,3-Dihydropyrazolo[5,1-b]oxazol-7-amine](/img/structure/B12967356.png)
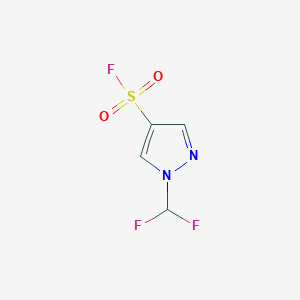
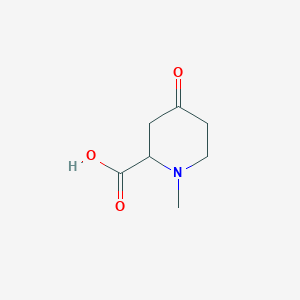
![Ethyl 2,5-diamino-1H-benzo[d]imidazole-7-carboxylate](/img/structure/B12967384.png)
